molecular formula C19H18FN3O3 B11296137 N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11296137
M. Wt: 355.4 g/mol
InChI Key: MSJLJGVWTRPUAQ-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the oxadiazole intermediate.

    Formation of the Phenoxyacetamide Moiety: The final step involves the reaction of the oxadiazole-fluorophenyl intermediate with a phenoxyacetic acid derivative under coupling conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with other similar compounds that contain oxadiazole rings, fluorophenyl groups, or phenoxyacetamide moieties. Some similar compounds include:

    N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    N-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.

    N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H18FN3O3/c1-12(2)13-5-9-16(10-6-13)25-11-17(24)21-19-22-18(26-23-19)14-3-7-15(20)8-4-14/h3-10,12H,11H2,1-2H3,(H,21,23,24)

InChI Key

MSJLJGVWTRPUAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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